molecular formula C6H9NOS B2934027 3-(1,3-Thiazol-5-yl)propan-1-ol CAS No. 1000527-93-4

3-(1,3-Thiazol-5-yl)propan-1-ol

Cat. No.: B2934027
CAS No.: 1000527-93-4
M. Wt: 143.2
InChI Key: IBDYHAAVCMWJNQ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)propan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by a thiazole ring attached to a propanol group, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate alcohols. One common method involves the reaction of 1,3-thiazole-5-carboxaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: 3-(1,3-Thiazol-5-yl)propanal

    Reduction: 3-(1,3-Thiazol-5-yl)propan-1-amine

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

3-(1,3-Thiazol-5-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Thiazol-4-yl)propan-1-ol
  • 3-(1,3-Thiazol-2-yl)propan-1-ol
  • 3-(1,3-Oxazol-5-yl)propan-1-ol

Uniqueness

3-(1,3-Thiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-thiazol-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYHAAVCMWJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000527-93-4
Record name 3-(1,3-thiazol-5-yl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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